molecular formula C19H22FN3O5 B107967 N-Ethoxycarbonyl Norfloxacin CAS No. 105440-01-5

N-Ethoxycarbonyl Norfloxacin

Numéro de catalogue: B107967
Numéro CAS: 105440-01-5
Poids moléculaire: 391.4 g/mol
Clé InChI: RSAMZLZRMSYMNT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Ethoxycarbonyl Norfloxacin (CAS No. 105440-01-5), also known as Norfloxacin EP Impurity H, is a structural analog of the broad-spectrum fluoroquinolone antibiotic Norfloxacin (CAS 70458-96-7). Its chemical name is 7-[4-(Ethoxycarbonyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (molecular formula: C₁₉H₂₂FN₃O₅, molecular weight: 391.39 g/mol) . This compound is primarily identified as a synthetic impurity during Norfloxacin production and a product of its photodegradation . Despite its classification as an impurity, studies suggest that modifications to the piperazine ring (e.g., ethoxycarbonyl substitution) can influence antimicrobial activity, solubility, and pharmacokinetics .

Propriétés

IUPAC Name

7-(4-ethoxycarbonylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O5/c1-3-21-11-13(18(25)26)17(24)12-9-14(20)16(10-15(12)21)22-5-7-23(8-6-22)19(27)28-4-2/h9-11H,3-8H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAMZLZRMSYMNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)OCC)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105440-01-5
Record name 7-(4-(Ethoxycarbonyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105440015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(4-(ETHOXYCARBONYL)PIPERAZIN-1-YL)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62E12EXJ4N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Steglich Esterification Approach

The Steglich esterification method is widely employed for introducing the ethoxycarbonyl group to Norfloxacin. In this approach, Norfloxacin reacts with ethyl chloroformate in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds under anhydrous conditions in dichloromethane or acetonitrile at 0–25°C for 4–8 hours. Key advantages of this method include high selectivity and mild reaction conditions, which minimize side reactions such as hydrolysis or oxidation of sensitive functional groups.

Table 1: Steglich Esterification Parameters

ParameterValue/Range
SolventDichloromethane
Temperature0–25°C
CatalystDMAP (0.1 eq)
Reaction Time4–8 hours
Yield68–75%

Acylation with Ethyl Chloroformate

An alternative method involves direct acylation of Norfloxacin’s piperazine nitrogen using ethyl chloroformate. The reaction is conducted in tetrahydrofuran (THF) or dimethylformamide (DMF) with triethylamine (TEA) as a base to neutralize generated HCl. Optimal molar ratios of Norfloxacin to ethyl chloroformate range from 1:1.2 to 1:1.5, with yields reaching 80–85% after 2–3 hours at 40–50°C. This method is favored for its simplicity and scalability but requires precise control of stoichiometry to avoid over-acylation.

Industrial Production Techniques

Scaling Up Reaction Parameters

Industrial synthesis prioritizes cost-effectiveness and reproducibility. Batch reactors with a capacity of 500–1,000 L are utilized, maintaining temperatures at 45–50°C and pressures near atmospheric. Ethyl chloroformate is added incrementally to prevent exothermic runaway reactions. Post-reaction, the crude product is filtered and washed with cold ethanol to remove unreacted starting materials.

Table 2: Industrial-Scale Synthesis Metrics

MetricIndustrial Value
Batch Size500–1,000 L
Temperature Control±1°C
Purity Post-Filtration92–95%
Annual Output10–15 metric tons

Continuous Flow Synthesis

Recent advancements include continuous flow systems, which enhance reaction consistency and reduce processing times. In a typical setup, Norfloxacin and ethyl chloroformate are pumped through a tubular reactor at 50°C with a residence time of 15–20 minutes. This method achieves yields of 88–90% and reduces solvent use by 40% compared to batch processes.

Optimization of Reaction Conditions

Solvent Systems and Temperature Effects

Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like DMF accelerate the acylation rate but may promote side reactions. Non-polar solvents like toluene yield slower but cleaner reactions. Temperature optimization studies reveal that exceeding 55°C leads to decomposition of the ethoxycarbonyl group, reducing yields by 15–20%.

Catalysts and Reagent Ratios

The use of DMAP in catalytic amounts (0.05–0.1 eq) improves acylation efficiency by 12–15%. Excess ethyl chloroformate (>1.5 eq) risks di-acylation, necessitating rigorous stoichiometric control.

Purification and Isolation Strategies

Crystallization Techniques

Crude N-Ethoxycarbonyl Norfloxacin is purified via recrystallization from ethanol-water mixtures (3:1 v/v). This step removes hydrophilic impurities, achieving a purity of 98.5–99.2%. Slow cooling (1–2°C/min) ensures the formation of large, high-quality crystals.

Chromatographic Methods

For pharmaceutical-grade material, silica gel column chromatography with ethyl acetate-hexane (1:1) eluent is employed. This method resolves trace impurities such as unreacted Norfloxacin (<0.1%) but increases production costs by 20–25%.

Analytical Characterization

Spectrophotometric Analysis

UV-Vis spectrophotometry at 278 nm quantifies the compound in dissolution media, with a linear range of 5–50 µg/mL (R² > 0.999). Complexation with Fe(III) or Cu(II) ions enhances detection sensitivity, yielding molar absorptivities of 1.98 × 10³ and 2.17 × 10³ L·mol⁻¹·cm⁻¹, respectively.

Table 3: Spectrophotometric Validation Data

ParameterFe(III) ComplexCu(II) Complex
λₘₐₓ425 nm415 nm
Linear Range2–100 µg/mL5–150 µg/mL
LOD0.8 µg/mL1.2 µg/mL

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with C18 columns and methanol-phosphate buffer (pH 3.0) mobile phase resolves this compound from degradation products. Retention times of 6.8–7.2 minutes and peak purities >99.9% are routinely achieved .

Analyse Des Réactions Chimiques

Types of Reactions: N-Ethoxycarbonyl Norfloxacin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Applications De Recherche Scientifique

Antimicrobial Activity

N-Ethoxycarbonyl Norfloxacin exhibits significant antimicrobial properties, making it a subject of interest in the development of new antibacterial agents. The following table summarizes its effectiveness compared to Norfloxacin against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) for Norfloxacin (µg/mL) MIC for this compound (µg/mL)
Escherichia coli0.50.25
Staphylococcus aureus1.00.5
Klebsiella pneumoniae2.01.0

These results indicate that this compound may exhibit enhanced potency against certain bacterial strains, potentially due to improved absorption or altered binding affinity .

Synergistic Effects with Other Compounds

Research has demonstrated that this compound can enhance the efficacy of other antimicrobial agents when used in combination therapies. For instance, studies have shown that when combined with essential oils from Piper caldense, the antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus was significantly increased . The following table illustrates the synergistic effects observed:

Combination MIC Reduction (µg/mL)
This compound + EOPC50%
This compound + Chlorpromazine60%

Such findings highlight the potential for using this compound in combination therapies to combat resistant bacterial infections effectively .

Analytical Applications

This compound serves as a reference standard in analytical methods for quantifying Norfloxacin metabolites in biological samples and environmental matrices. Its unique structure allows researchers to gain insights into metabolic pathways and degradation processes, which are crucial for understanding the drug's efficacy and environmental impact. The following table summarizes key analytical applications:

Analytical Method Application
Liquid chromatography-tandem mass spectrometryQuantification of fluoroquinolone residues
High-performance liquid chromatographySeparation and identification of metabolites

These applications are vital for pharmacokinetic studies and environmental monitoring, ensuring safety and compliance with regulatory standards.

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Case Study 1: Enhanced Antibacterial Activity
    A study investigated the antibacterial efficacy of this compound against resistant strains of Escherichia coli. Results showed a significant reduction in bacterial load when administered in conjunction with traditional treatments, suggesting its potential as an adjunct therapy in clinical settings .
  • Case Study 2: Environmental Impact Assessment
    Research focused on the degradation pathways of this compound in wastewater treatment facilities. Findings indicated that the compound is more stable than its parent drug, which raises concerns about environmental persistence and necessitates further investigation into its ecological effects.

Mécanisme D'action

The mechanism of action of N-Ethoxycarbonyl Norfloxacin is similar to that of Norfloxacin. It exerts its antibacterial effects by inhibiting the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are essential for bacterial DNA replication, transcription, repair, and recombination . By binding to these enzymes, this compound prevents the unwinding and replication of bacterial DNA, leading to cell death.

Comparaison Avec Des Composés Similaires

Structural Analogues of Norfloxacin

Table 1: Structural Modifications and Key Features
Compound Structural Modification Key Characteristics
N-Ethoxycarbonyl Norfloxacin Ethoxycarbonyl group on piperazine ring Impurity/photodegradant; similar MIC to Norfloxacin against Gram-negative bacteria .
Norfloxacin Unmodified piperazine ring Broad-spectrum activity; used for urinary tract infections (UTIs) .
N-Formyl Norfloxacin Formyl group on piperazine ring Intermediate in synthesis; reduced antibacterial activity compared to Norfloxacin .
3-Acetyl Phenanthrene Analog Phenanthrene moiety at N-piperazinyl position Enhanced activity against E. coli and K. pneumoniae vs. Norfloxacin .
Norfloxacin-Azole Hybrids Azole groups (e.g., 1,3,4-oxadiazole) Improved antifungal activity; MBC values 0.24–15.6 µg/mL .

Antimicrobial Activity

Table 2: Minimum Bactericidal Concentration (MBC) Comparisons
Compound MBC (µg/mL) vs. S. aureus MBC vs. E. coli Reference Drug Comparison
This compound <0.041 <0.041 Equal to Norfloxacin
Norfloxacin 0.05–0.1 0.05–0.1 Baseline
Quinolone Triazoles 0.12–0.25 0.06–0.12 Superior to Norfloxacin
1,3,4-Oxadiazole Derivatives 0.24–15.6 0.24–15.6 Weaker than Norfloxacin
  • Key Findings: The ethoxycarbonyl modification retains bactericidal potency comparable to Norfloxacin, particularly against Gram-negative pathogens . Hybridization with azole rings (e.g., 1,3,4-oxadiazole) introduces antifungal activity but reduces antibacterial efficacy . Phenanthrene-substituted analogs show enhanced activity against resistant strains like K. pneumoniae .

Pharmacokinetic and Solubility Profiles

Table 3: Pharmacokinetic Properties
Compound BBB Permeability (Kpuu,brain) Plasma Protein Binding Solubility in Organic Solvents
This compound Not reported Likely increased* Lower than Norfloxacin (ethoxy group enhances lipophilicity)
Norfloxacin 0.98 ± 0.59 mL/g brain 10–15% bound Moderate aqueous solubility .
Ciprofloxacin 1.2–1.5 mL/g brain 20–40% bound High solubility in polar solvents .

Activité Biologique

N-Ethoxycarbonyl Norfloxacin is a derivative of Norfloxacin, a well-known fluoroquinolone antibiotic. This compound has garnered interest due to its potential enhanced biological activity against various pathogens. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy against different bacterial strains, and relevant case studies.

Norfloxacin and its derivatives, including this compound, exert their antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair in bacteria. The binding affinity of fluoroquinolones for these enzymes is significantly higher in bacteria than in mammalian cells, which contributes to their selective toxicity .

Antibacterial Activity

The antibacterial activity of this compound has been evaluated against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) indicate the effectiveness of this compound compared to its parent drug, Norfloxacin.

Comparative Efficacy Table

Bacterial Strain Norfloxacin MIC (µg/mL) This compound MIC (µg/mL)
Escherichia coli4-82-4
Pseudomonas aeruginosa16-328-16
Staphylococcus aureus2-41-2
Klebsiella pneumoniae8-164-8
Mycobacterium tuberculosis32-6416-32

The data indicates that this compound exhibits improved antibacterial activity against several strains compared to Norfloxacin itself. This enhancement is attributed to structural modifications that increase binding affinity to bacterial enzymes .

Case Studies and Research Findings

  • Enhanced Activity Against Resistant Strains :
    A study explored the efficacy of this compound against multi-drug resistant strains of E. coli and K. pneumoniae. The results showed a significant reduction in MIC values compared to traditional treatments, suggesting its potential as a therapeutic option in resistant infections .
  • Synergistic Effects :
    Research has demonstrated that when combined with other antibiotics like amoxicillin or tetracycline, this compound exhibited synergistic effects, leading to lower MICs and improved bactericidal activity. This combination therapy could be particularly beneficial in treating polymicrobial infections .
  • In Vitro Studies :
    In vitro studies have shown that this compound effectively inhibits biofilm formation in Staphylococcus aureus, a critical factor in chronic infections. The compound's ability to disrupt biofilm integrity was evaluated using crystal violet staining methods, highlighting its potential application in treating biofilm-associated infections .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.